molecular formula C17H21Cl3N2O B2380865 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride CAS No. 1803581-77-2

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride

Cat. No. B2380865
CAS RN: 1803581-77-2
M. Wt: 375.72
InChI Key: KUFFCFCBNWDKNL-UHFFFAOYSA-N
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Description

“1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride” is a synthetic compound . It belongs to the piperazine family. The compound has a molecular weight of 375.72 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19ClN2O.2ClH/c18-17-7-2-1-4-14 (17)13-21-16-6-3-5-15 (12-16)20-10-8-19-9-11-20;;/h1-7,12,19H,8-11,13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural formula.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Antihistamine Properties

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride is closely related to cetirizine, a piperazine antihistamine. Cetirizine is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).

Spectroscopic Investigation

The compound has been the subject of spectroscopic investigations, with studies focusing on its vibrational and electronic properties. These studies provide insights into its structure and chemical reactivity (Prabavathi, SenthilNayaki, & Krishnakumar, 2015).

Antiarrhythmic and Cardioprotective Effects

Research indicates potential antiarrhythmic and cardioprotective effects for compounds similar to this compound. These compounds have demonstrated efficacy in reducing ventricular fibrillation and improving survival in animal models (Dumez, Patmore, Ferrandon, Allely, & Armstrong, 1989).

Dopamine Uptake Inhibition

The compound is structurally related to GBR-12909, a dopamine uptake inhibitor. Research into GBR-12909 has focused on developing scalable, environmentally friendly synthesis methods, which could be relevant for similar compounds (Ironside, Sugathapala, Robertson, Darey, & Zhang, 2002).

Anticancer Properties

Some derivatives of piperazine, similar in structure to the compound , have been studied for their anticancer activities. These studies provide a basis for exploring the potential antitumor effects of this compound (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Platelet Binding Studies

Studies on compounds similar to this compound suggest they may bind to multiple sites in platelets. This could indicate potential applications in cardiovascular research (Norlén & Allard, 1997).

NMR Spectroscopy

NMR spectroscopy has been utilized to study the structural properties of compounds closely related to this compound. Such studies contribute to a better understanding of its molecular structure (Qin, Lin, Lin, Xue, & Ren, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound acts as an agonist at the 5-HT2C serotonin receptor . This means it binds to this receptor and activates it, mimicking the action of the natural neurotransmitter serotonin. This leads to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate), which further triggers a series of intracellular events.

Pharmacokinetics

It is likely metabolized by the liver, primarily by the CYP3A4 enzyme . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would significantly impact its pharmacological effects.

Result of Action

The activation of the 5-HT2C receptor by this compound can lead to various cellular and molecular effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound may have potential applications in the management of disorders related to feeding behavior.

Biochemical Analysis

Biochemical Properties

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride has been found to have affinity for 11 neurotransmitter receptor binding sites in human brain membranes . It acts as a 5-HT 2c serotonin receptor agonist . The compound’s interaction with these receptors plays a significant role in its biochemical reactions.

Cellular Effects

The compound has been shown to induce hypophagia in food-deprived and freely feeding rats . This suggests that it may influence cell function by modulating feeding behavior. Additionally, it has been found to attenuate the behavioral effects of cocaine, suggesting an impact on cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly the 5-HT 2c serotonin receptor . Activation of this receptor can lead to changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

Its induction of hypophagia suggests that it may have dose-dependent effects .

Metabolic Pathways

Its role as a 5-HT 2c serotonin receptor agonist suggests that it may interact with enzymes or cofactors involved in serotonin metabolism .

Transport and Distribution

Its ability to bind to neurotransmitter receptors suggests that it may be transported to and distributed within the nervous system .

Subcellular Localization

Its interaction with neurotransmitter receptors suggests that it may be localized to the cell membrane, where these receptors are typically found .

properties

IUPAC Name

1-[3-[(2-chlorophenyl)methoxy]phenyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.2ClH/c18-17-7-2-1-4-14(17)13-21-16-6-3-5-15(12-16)20-10-8-19-9-11-20;;/h1-7,12,19H,8-11,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFFCFCBNWDKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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